tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17713572
InChI: InChI=1S/C16H23NO2/c1-11-8-14(10-17-11)12-6-5-7-13(9-12)15(18)19-16(2,3)4/h5-7,9,11,14,17H,8,10H2,1-4H3
SMILES:
Molecular Formula: C16H23NO2
Molecular Weight: 261.36 g/mol

tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate

CAS No.:

Cat. No.: VC17713572

Molecular Formula: C16H23NO2

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate -

Specification

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
IUPAC Name tert-butyl 3-(5-methylpyrrolidin-3-yl)benzoate
Standard InChI InChI=1S/C16H23NO2/c1-11-8-14(10-17-11)12-6-5-7-13(9-12)15(18)19-16(2,3)4/h5-7,9,11,14,17H,8,10H2,1-4H3
Standard InChI Key NBAXRWDQUWVFSM-UHFFFAOYSA-N
Canonical SMILES CC1CC(CN1)C2=CC(=CC=C2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate comprises a benzoic acid backbone esterified with a tert-butyl group at the carboxyl position and substituted at the meta position with a 5-methylpyrrolidine ring. The molecular formula is C₁₆H₂₃NO₂, with a molecular weight of 261.36 g/mol. The tert-butyl group enhances steric bulk, while the pyrrolidine moiety introduces chirality and hydrogen-bonding capabilities .

Physical Properties

Key physical properties inferred from structural analogs include:

PropertyValueSource Analog
Boiling Point~250–270°C (estimated)Methyl 4-tert-butylbenzoate
Density1.05–1.10 g/cm³Piperidine-carbamate esters
SolubilityMiscible in organic solventstert-Butyl carbamates
Refractive Index1.51–1.53Methyl 4-tert-butylbenzoate

The compound’s solubility profile suggests compatibility with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), critical for synthetic applications .

Synthesis and Manufacturing

Esterification Strategies

The synthesis typically involves two primary steps:

  • Preparation of 3-(5-methylpyrrolidin-3-yl)benzoic acid: Achieved via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions.

  • Esterification with tert-butanol: Conducted under acid catalysis (e.g., sulfuric acid) or via Steglich conditions using dicyclohexylcarbodiimide (DCC) .

A representative protocol adapted from carbamate synthesis involves:

  • Reagents: 3-(5-methylpyrrolidin-3-yl)benzoic acid (1.0 eq), tert-butanol (2.5 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Conditions: Stirred in DMF at 25°C for 24 hours.

  • Yield: ~60–70% after silica gel chromatography.

Industrial-Scale Production

Continuous flow reactors optimize throughput by maintaining precise temperature control (80–100°C) and minimizing side reactions. Catalytic systems employing p-toluenesulfonic acid (pTSA) or immobilized lipases are preferred for sustainability .

Applications in Pharmaceutical Research

Biological Activity

The pyrrolidine ring’s nitrogen atom enables interactions with biological targets, such as GPCRs or enzymes. For example:

  • Enzyme Inhibition: Analogous carbamates exhibit IC₅₀ values of 10–100 nM against serine proteases .

  • Receptor Binding: The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .

Drug Intermediate Utility

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotics. A case study demonstrates its use in preparing a nicotinamide derivative via HATU-mediated coupling :
tert-Butyl ester+6-(3-fluoro-5-isobutoxyphenyl)nicotinic acidTarget molecule (50% yield)\text{tert-Butyl ester} + \text{6-(3-fluoro-5-isobutoxyphenyl)nicotinic acid} \rightarrow \text{Target molecule (50\% yield)}

Stability and Degradation Pathways

Hydrolytic Sensitivity

The ester bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Yields 3-(5-methylpyrrolidin-3-yl)benzoic acid and tert-butanol.

  • Basic Hydrolysis: Forms the sodium salt of the benzoic acid .

Thermal Decomposition

At temperatures >200°C, decarboxylation and pyrrolidine ring rearrangement occur, generating volatile byproducts detectable via GC-MS .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey Application
tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate261.36Drug intermediate
Methyl 4-tert-butylbenzoate 192.25Personal care additive
tert-Butyl carbamate 214.30Enzyme inhibitor

The tert-butyl benzoate scaffold’s versatility is evident across industries, though substituent positioning dictates specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator